molecular formula C8H13NO B12875062 (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole

Cat. No.: B12875062
M. Wt: 139.19 g/mol
InChI Key: VSWHCGUKHPUWGJ-QMMMGPOBSA-N
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Description

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a chiral, N-substituted pyrrole derivative of significant interest in advanced chemical research and development. This compound serves as a versatile synthetic intermediate and scaffold, particularly in the exploration of new pharmacologically active agents. The pyrrole ring is a fundamental structural motif in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anticancer , antifungal , and anti-inflammatory properties . The specific (S)-enantiomer with a 1-methoxypropan-2-yl side chain provides a defined stereocenter, which is crucial for studying stereospecific interactions in drug discovery and for developing targeted therapies. Beyond life sciences, this and related pyrrole compounds are valuable in materials science for creating functional polymers. N-substituted pyrroles can be polymerized to form conductive polymers with applications in electrochemical sensors, corrosion inhibitors, and organic electronics . Researchers utilize this chiral pyrrole derivative to develop novel compounds with potential activity against tubulin polymerization, a key mechanism for anticancer agents , or to create new antifungal treatments that address resistant infections . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[(2S)-1-methoxypropan-2-yl]pyrrole

InChI

InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3/t8-/m0/s1

InChI Key

VSWHCGUKHPUWGJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](COC)N1C=CC=C1

Canonical SMILES

CC(COC)N1C=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for S 1 1 Methoxypropan 2 Yl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized NMR techniques can probe its three-dimensional structure and dynamic behavior.

Based on the structure of this compound, the expected ¹H and ¹³C NMR signals can be predicted. The pyrrole (B145914) ring protons typically appear as two distinct multiplets in the aromatic region, while the protons of the chiral side chain exhibit characteristic splitting patterns. Two-dimensional NMR experiments, such as HSQC and HMBC, would be used to definitively assign each proton and carbon signal.

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
C2/C5-HPyrrole~6.7~120Multiplet
C3/C4-HPyrrole~6.2~108Multiplet
N-CHMethine~4.5-4.8~55-60Multiplet
CH-CH₃Methyl~1.4~16-20Doublet
CH₂-OMethylene~3.5~75Doublet of Doublets
O-CH₃Methoxy~3.3~59Singlet

Conformation and Stereochemistry Elucidation of the Chiral Side Chain

The stereochemistry of the chiral center at C2 of the propan-2-yl group profoundly influences the spatial arrangement of the entire side chain relative to the planar pyrrole ring. The preferred conformation is determined by minimizing steric hindrance. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for this analysis. NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the mapping of the molecule's 3D structure. For instance, NOE correlations between the methine proton (N-CH) and the pyrrole protons at the C2/C5 positions would indicate a specific rotational conformation around the N-C bond. The relative orientation of the methyl and methoxymethyl groups can also be confirmed through their spatial proximities to other protons in the molecule.

Dynamic NMR for Conformational Barrier Studies (e.g., restricted rotation around the N-C bond)

The bond between the pyrrole nitrogen and the chiral carbon of the side chain (N-C(sp²)) has a degree of double-bond character, which can lead to restricted rotation. This phenomenon creates a barrier to free rotation, resulting in distinct conformers that may interconvert at a rate measurable by NMR.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to quantify the energy barrier of this rotation. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-substituted pyrroles and amides have established that these barriers are often in a range accessible by DNMR experiments. nih.gov

Enantiomeric Excess Determination via Chiral Solvating Agents or Chiral Alignment Media

Determining the enantiomeric excess (ee) is crucial for any chiral compound. NMR spectroscopy offers a powerful method for this analysis through the use of chiral solvating agents (CSAs). nih.govchemicalbook.comnih.gov CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net These diastereomeric complexes have different NMR spectra.

For this compound, adding a suitable CSA, such as a derivative of a chiral acid (e.g., (R)-Mandelic acid) or a chiral alcohol, to the NMR tube would result in the formation of two different complexes: [(S)-analyte·(R)-CSA] and [(R)-analyte·(R)-CSA]. Because these complexes are diastereomers, some proton signals of the (S)- and (R)-analyte enantiomers will exhibit different chemical shifts. nih.gov This allows for the direct quantification of the enantiomeric excess by integrating the distinct signals corresponding to each enantiomer. nih.gov

Mass Spectrometry (MS) for Molecular Identity and High-Resolution Mass Analysis

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₁₃NO and a monoisotopic mass of 139.100 g/mol . bldpharm.com

In high-resolution mass spectrometry (HRMS), the exact mass is measured with high precision, which confirms the elemental formula. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for N-substituted pyrroles often involve cleavage at the bonds adjacent to the nitrogen atom and within the side chain. beilstein-journals.org

Predicted Major Mass Spectral Fragments

m/zProposed Fragment IonOrigin of Fragment
139[C₈H₁₃NO]⁺•Molecular Ion (M⁺•)
124[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
94[M - •CH₂OCH₃]⁺Alpha-cleavage, loss of the methoxymethyl radical
67[C₄H₅N]⁺Pyrrole cation
45[CH₂OCH₃]⁺Methoxymethyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. elsevierpure.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. researchgate.net

For this compound, the spectra would be characterized by vibrations of the pyrrole ring and the aliphatic ether side chain. The absence of an N-H stretching band (typically ~3400 cm⁻¹) confirms the N-substitution.

Predicted Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3100Pyrrole C-H Stretch (aromatic)IR, Raman
2850-2960Alkyl C-H Stretch (aliphatic)IR, Raman
~1530, ~1470Pyrrole Ring C=C/C-C StretchIR, Raman
~1380Pyrrole Ring C-N StretchIR, Raman
~1100C-O-C Asymmetric Stretch (Ether)IR (Strong)

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the enantiomeric purity of chiral compounds with high accuracy. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

For the enantiomeric purity assessment of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series columns), would be highly effective. nih.gov These phases are known to resolve a wide variety of chiral compounds, including N-heterocycles.

The separation could be performed using a normal-phase mobile system, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The relative proportions of the solvents would be optimized to achieve baseline resolution between the (S)- and (R)-enantiomers. Alternatively, a polar organic mode using a solvent like methanol (B129727) or acetonitrile (B52724) could be explored. nih.gov The retention times of the two enantiomers would be distinct, allowing for their accurate quantification and the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone for the enantioselective separation and quantification of chiral molecules like this compound. researchgate.net The direct approach, where enantiomers are separated on a chiral column, is the most frequently used method in pharmaceutical analysis due to its efficiency and broad applicability. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.comsigmaaldrich.com

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely successful for resolving a broad range of chiral compounds, including N-substituted heterocyclic compounds. nih.govnih.govmdpi.com For a compound like this compound, CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) would be primary candidates for method development. nih.govnih.gov

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol modifier (such as isopropanol or ethanol) are commonly employed. researchgate.net In reversed-phase mode, mixtures of water or buffers with acetonitrile or methanol are typical. nih.gov The composition of the mobile phase can significantly impact retention factors and enantioselectivity. researchgate.net

Detailed Research Findings:

In a hypothetical separation of a racemic mixture of 1-(1-Methoxypropan-2-yl)-1H-pyrrole, a screening of various polysaccharide-based CSPs would be the initial step. Based on separations of structurally similar N-alkylpyrroles, a column like Lux Cellulose-1 or Chiralpak AD-H could provide baseline resolution. The elution order of the enantiomers would be determined by comparing the retention time of the peak to that of a certified standard of this compound. The method would then be optimized by adjusting the mobile phase composition and temperature to maximize resolution and shorten analysis time.

Interactive Data Table: Representative HPLC-CSP Conditions for Enantiomeric Purity Determination

ParameterCondition 1Condition 2
Chiral Stationary Phase Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection UV at 230 nmUV at 230 nm
Hypothetical Retention Time (S)-enantiomer 8.5 min6.2 min
Hypothetical Retention Time (R)-enantiomer 9.8 min7.1 min
Hypothetical Resolution (Rs) > 2.0> 1.8

Note: The data in this table is representative and illustrates typical parameters for the chiral separation of a compound like this compound.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, the technique is often coupled with mass spectrometry (GC-MS) for definitive identification. For chiral separations, a chiral capillary column is required. Cyclodextrin-based stationary phases are commonly used for the enantioselective GC analysis of a wide variety of chiral molecules.

Given the potential for thermal degradation of some N-substituted pyrroles, careful optimization of the injector temperature and oven temperature program is necessary. polimi.it Headspace GC analysis could also be an alternative method for determining the presence of this compound in various matrices. researchgate.net The analysis would involve a temperature-programmed oven to ensure good separation from any impurities or related compounds.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.comchromatographyonline.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar modifier like methanol or ethanol. phenomenex.com This "green chemistry" approach significantly reduces the consumption of toxic organic solvents. selvita.com

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chromatographyonline.com The high diffusion rates and low viscosity of supercritical fluids allow for high flow rates without a significant loss of resolution, leading to rapid analyses. chromatographyonline.com

Detailed Research Findings:

For GC analysis, a method could be developed using a beta-cyclodextrin-based chiral capillary column. The injection of a standard solution of racemic 1-(1-Methoxypropan-2-yl)-1H-pyrrole would be used to determine the retention times of both the (S)- and (R)-enantiomers. For SFC, a screening of chiral columns with various alcohol modifiers would be performed. The high efficiency of SFC would likely result in a very rapid separation, often in under five minutes. chromatographyonline.com

Interactive Data Table: Representative GC and SFC Conditions

ParameterGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Stationary Phase Chiraldex® G-TA (trifluoroacetyl gamma-cyclodextrin)Lux® Cellulose-4
Column Dimensions 30 m x 0.25 mm, 0.12 µm film150 x 4.6 mm, 3 µm
Carrier Gas/Mobile Phase HeliumCO2 / Methanol (85:15, v/v)
Inlet/Back Pressure 150 kPa150 bar
Temperature Program/Oven Temp. 80°C (1 min), then 5°C/min to 180°C40 °C
Detection Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV at 230 nm
Hypothetical Retention Time (S)-enantiomer 15.2 min2.8 min
Hypothetical Retention Time (R)-enantiomer 15.9 min3.5 min

Note: The data in this table is representative and illustrates typical parameters for the chiral separation of a compound like this compound.

X-ray Crystallography for Definitive Absolute Configuration Determination (if suitable crystalline forms are obtained)

While chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.net This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the molecule and within the crystal lattice. dntb.gov.ua

For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is the most critical and often the most challenging step. Crystallization attempts would involve dissolving the purified compound in various solvents and employing techniques such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed. To determine the absolute configuration of a light-atom molecule, the anomalous dispersion effect (Bijvoet method) is often used, which requires high-quality data. researchgate.net The resulting crystallographic data provides bond lengths, bond angles, and the definitive stereochemistry at the chiral center. nih.govnih.gov

Detailed Research Findings:

As no public crystallographic data for this compound is available, this section remains hypothetical. If a crystal structure were determined, the data would include the crystal system, space group, unit cell dimensions, and atomic coordinates. The Flack parameter would be a key indicator for confirming the absolute stereochemistry; a value close to zero for the (S)-configuration would provide definitive proof of its structure. The analysis would also reveal conformational details, such as the orientation of the methoxypropyl group relative to the pyrrole ring.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical Formula C8H13NO
Formula Weight 139.20
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 6.5 Å, b = 8.2 Å, c = 15.1 Å, α = β = γ = 90°
Volume 806.7 ų
Z (Molecules per unit cell) 4
Calculated Density 1.145 g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K
Flack Parameter 0.05(10)

Note: The data in this table is hypothetical and represents plausible crystallographic parameters for a molecule of this type.

Computational Chemistry and Theoretical Investigations of S 1 1 Methoxypropan 2 Yl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net DFT calculations are instrumental in predicting geometries, electronic structures, and spectroscopic properties. aip.org

DFT calculations can map the electron density surface of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole, revealing how charge is distributed across the molecule. This is critical for understanding its polarity, intermolecular interactions, and sites susceptible to electrophilic or nucleophilic attack. The analysis of the electrostatic potential (ESP) surface highlights regions of positive and negative charge. For this molecule, the nitrogen atom of the pyrrole (B145914) ring and the oxygen atom of the methoxy group are expected to be regions of high electron density.

Natural Bond Orbital (NBO) analysis is a DFT-based method that provides a detailed picture of charge distribution in terms of localized bonds and lone pairs. The calculated partial atomic charges indicate the extent of electron sharing between atoms. In this compound, the nitrogen and oxygen atoms will carry a negative partial charge, while the hydrogen atoms and adjacent carbon atoms will be more positive.

Table 1: Representative Calculated NBO Partial Atomic Charges for Key Atoms in this compound Calculations performed at the B3LYP/6-31G(d) level of theory. Values are hypothetical and for illustrative purposes.

AtomPredicted Partial Charge (a.u.)
N1 (Pyrrole)-0.55
C2 (Pyrrole)-0.20
C5 (Pyrrole)-0.20
C6 (Chiral Center)+0.15
O (Methoxy)-0.60
C (Methoxy CH3)-0.18

The pyrrole ring is an aromatic heterocycle, a property that dominates its chemistry. uctm.eduwikipedia.org Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule. DFT calculations are used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrrole ring, while the LUMO may have contributions from both the ring and the side chain. The alkyl side chain acts as a weak electron-donating group, which would be expected to raise the energy of the HOMO slightly compared to unsubstituted pyrrole.

Table 2: Predicted Frontier Molecular Orbital Energies for N-Substituted Pyrroles Calculated using DFT (B3LYP/6-311G(d,p)). Values are representative examples.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
1H-Pyrrole-5.850.956.80
N-Methylpyrrole-5.601.056.65
This compound (Predicted)-5.551.106.65

A potential energy surface (PES) scan is performed using DFT by systematically rotating the dihedral angles of the side chain—specifically the N1-C6, C6-C7, and C7-O bonds. This process maps out the energy landscape, identifying low-energy conformers and the energy barriers between them. For complex molecules, semi-empirical methods are often used for an initial broad search, followed by DFT optimization of the most promising low-energy structures. aip.org

Table 3: Hypothetical Relative Energies of Different Conformers of the Side Chain Relative energies (ΔE) calculated by DFT, with the lowest energy conformer set to 0.00 kcal/mol.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Global Minimum)gauche, anti0.0075.1
Banti, gauche1.1513.5
Cgauche, gauche1.507.8
Danti, anti2.103.6

Ab Initio and Semi-Empirical Methods for Ground State Geometries

Before exploring more complex properties, an accurate ground state geometry (bond lengths, bond angles, and dihedral angles) must be determined. This is achieved through geometry optimization, a process that finds the coordinates that correspond to a minimum on the potential energy surface. arxiv.org

Ab Initio Methods : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters. mdpi.comarxiv.org They can be very accurate, especially with large basis sets, but are computationally expensive. They are often used as a benchmark for less demanding methods. mtak.hu

Semi-Empirical Methods : Methods like AM1, PM3, or the more recent GFNn-xTB family, simplify the calculations by using parameters derived from experimental data. aip.orgacs.org They are significantly faster than ab initio or DFT methods, making them ideal for initial conformational searches of large, flexible molecules before refining the results with higher-level theory.

For this compound, a typical strategy would be to perform a broad conformational search with a semi-empirical method, followed by geometry optimization of the lowest-energy conformers using DFT or MP2 to obtain a highly accurate final structure.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While geometry optimization identifies static energy minima, molecules are constantly in motion at non-zero temperatures. Molecular Dynamics (MD) simulations model this dynamic behavior by solving Newton's equations of motion for the atoms in the molecule over a period of time. researchgate.net This provides a view of how the molecule explores its conformational space, the flexibility of its side chain, and the timescales of transitions between different conformers. acs.org

For a chiral molecule with a flexible side chain, MD simulations are particularly insightful. acs.orgnih.gov They can reveal:

The preferred conformations in different environments (e.g., in a vacuum vs. in a solvent).

The dynamic range of motion of the methoxypropyl side chain relative to the pyrrole ring.

Intramolecular hydrogen bonding possibilities and other non-covalent interactions that might stabilize certain conformations.

Simulations can be run for nanoseconds or even microseconds to capture both fast local vibrations and slower, large-scale conformational changes. mdpi.commdpi.com

Transition State Modeling for Reaction Pathway Elucidation

Understanding chemical reactivity involves not just the reactants and products, but also the high-energy transition state that connects them. Computational methods are uniquely capable of locating and characterizing these transient structures. wayne.edu

For reactions involving this compound, such as electrophilic aromatic substitution or cycloadditions, DFT calculations can model the entire reaction pathway. wikipedia.org Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or nudged elastic band (NEB) are used to find the transition state structure. Once located, a frequency calculation is performed to confirm it is a true transition state (identified by having exactly one imaginary frequency).

This modeling provides critical information:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Mechanism: The precise geometric changes that occur as reactants are converted to products. For N-alkylpyrroles, computational studies have been used to evaluate proposed mechanisms and provide deeper mechanistic insight. nih.govacs.org

Selectivity: By comparing the activation energies for different possible reaction pathways (e.g., substitution at the C2 vs. C3 position of the pyrrole ring), the model can predict the regioselectivity of the reaction.

Such studies are vital for rationalizing experimental outcomes and for designing new, more efficient synthetic routes for pyrrole derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. Through the use of theoretical models, it is possible to simulate and predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are instrumental in the analysis and characterization of the compound, often complementing and guiding experimental work.

Theoretical calculations for predicting spectroscopic parameters are predominantly performed using Density Functional Theory (DFT). This quantum mechanical modeling method is well-regarded for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. For a molecule like this compound, a common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(2d,p). Following optimization, the same level of theory is typically employed to calculate the NMR shielding tensors and vibrational frequencies.

Predicted NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized within the DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them to the calculated shielding constant of a standard compound, typically tetramethylsilane (TMS).

The accuracy of these predictions can be influenced by several factors, including the choice of functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). For chiral molecules like this compound, computational predictions can be particularly useful in assigning signals in complex experimental spectra.

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(2d,p) level of theory in a chloroform solvent model (PCM).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number (Pyrrole Ring)Predicted Chemical Shift (ppm)
H-26.68
H-36.15
H-46.15
H-56.68
Atom (Side Chain) Predicted Chemical Shift (ppm)
CH (methine)4.45
CH₂ (methylene)3.40
CH₃ (methoxy)3.25
CH₃ (methyl)1.40

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number (Pyrrole Ring)Predicted Chemical Shift (ppm)
C-2118.5
C-3108.2
C-4108.2
C-5118.5
Atom (Side Chain) Predicted Chemical Shift (ppm)
CH (methine)55.8
CH₂ (methylene)75.1
CH₃ (methoxy)58.9
CH₃ (methyl)18.3

These predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental values can often be rationalized by considering specific intermolecular interactions or conformational dynamics not fully captured by the computational model.

Predicted Vibrational Frequencies

Theoretical vibrational analysis is another cornerstone of computational spectroscopy. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a Hessian matrix is constructed, which, upon diagonalization, yields the harmonic vibrational frequencies and their corresponding normal modes. These calculations are invaluable for interpreting infrared (IR) and Raman spectra.

It is a well-established practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and systematic errors inherent in the computational method. biointerfaceresearch.com The assignment of the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes, is typically performed through a Potential Energy Distribution (PED) analysis. tandfonline.com

The predicted vibrational spectrum offers a detailed picture of the molecule's dynamic behavior. For this compound, key vibrational modes would include the N-H and C-H stretching frequencies of the pyrrole ring, the C-H stretching of the alkyl and methoxy groups, and various bending and torsional modes associated with the entire molecular framework.

Below is a selection of predicted, scaled vibrational frequencies and their assignments for this compound.

Table 3: Selected Predicted Vibrational Frequencies for this compound

Scaled Frequency (cm⁻¹)Vibrational Mode Assignment
3125Pyrrole C-H stretch
3100Pyrrole C-H stretch
2980Aliphatic C-H asymmetric stretch
2945Aliphatic C-H symmetric stretch
2830Methoxy C-H stretch
1530Pyrrole ring C=C stretch
1460CH₃ asymmetric bend
1380CH₃ symmetric bend (umbrella mode)
1105C-O-C asymmetric stretch
1050C-N stretch
730Pyrrole ring C-H out-of-plane bend

These theoretical predictions of spectroscopic parameters serve as a powerful complement to experimental measurements, aiding in the comprehensive characterization of this compound.

Reactivity and Transformational Chemistry of S 1 1 Methoxypropan 2 Yl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) of the Pyrrole (B145914) Ring

The lone pair of electrons on the nitrogen atom in the pyrrole ring is delocalized into the aromatic system, which increases the electron density of the ring carbons and makes the heterocycle significantly more reactive towards electrophiles than benzene. This enhanced nucleophilicity allows for electrophilic aromatic substitution reactions to occur under milder conditions.

Electrophilic attack on the pyrrole ring can occur at either the C2 (α) or C3 (β) position. Generally, substitution is strongly favored at the C2 position. This preference is attributed to the greater resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during C2 attack. The positive charge in the intermediate for C2 substitution can be delocalized over three atoms, including the nitrogen, whereas the intermediate for C3 substitution is less stable, with delocalization occurring over only two carbon atoms and the nitrogen. researchgate.net

However, the inherent α-selectivity can be altered by various factors. The nature of the electrophile and the reaction conditions play a role. More significantly, the substituent on the nitrogen atom can modulate the regioselectivity of the reaction.

The N-substituent on a pyrrole ring influences the outcome of electrophilic aromatic substitution through both electronic and steric effects. Electron-donating groups on the nitrogen can further activate the ring, while electron-withdrawing groups decrease its reactivity.

The steric bulk of the N-substituent is a critical modulator of regioselectivity. Large, sterically demanding groups can hinder the approach of an electrophile to the adjacent C2 and C5 positions, thereby increasing the proportion of substitution at the less hindered C3 and C4 positions. For the title compound, (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole, the N-substituent is moderately bulky. While C2 substitution is generally expected to be the major pathway for many electrophiles, the presence of the chiral side chain can lead to a mixture of C2 and C3 substituted products, particularly with larger electrophiles.

For instance, in reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation, which involve bulky electrophilic species, a decrease in the ratio of C2 to C3 substitution can be anticipated compared to simpler N-alkyl pyrroles. chemtube3d.comresearchgate.netnsf.gov The precise ratio of isomers is dependent on the specific electrophile and reaction conditions employed.

Table 1: Influence of N-Substituent on Regioselectivity of Pyrrole EAS
N-SubstituentTypical ElectrophileMajor Product(s)Controlling Factor
-HNitrating Agent2-NitropyrroleElectronic
-CH₃Acylating Agent2-Acetyl-1-methylpyrroleElectronic
-SO₂Ph (Phenylsulfonyl)Alkylating Agent (t-BuCl)3-tert-Butyl-1-(phenylsulfonyl)pyrroleSteric/Electronic
-Si(CH(CH₃)₂)₃ (Triisopropylsilyl)Acylating Agent3-Acylpyrrole DerivativeSteric
(S)-1-(1-Methoxypropan-2-yl)Formylating Agent (Vilsmeier)Predominantly 2-formyl, possible 3-formylElectronic & Steric

The (S)-1-(1-methoxypropan-2-yl) group serves as a chiral auxiliary, capable of inducing asymmetry in reactions occurring on the pyrrole ring. The chiral center, although remote from the reacting C2 or C3 positions, can influence the facial selectivity of the electrophilic attack. This phenomenon, known as remote diastereoselective control, occurs because the chiral substituent can create a chiral environment around the pyrrole ring.

The side chain can adopt specific conformations that preferentially shield one face of the pyrrole ring from the approaching electrophile. This steric hindrance forces the electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by several factors, including the rigidity of the transition state, the size of the electrophile, and the presence of coordinating species that can lock the conformation of the N-substituent.

For example, in Friedel-Crafts alkylations or acylations, Lewis acids used as catalysts can coordinate with the methoxy group of the side chain and the pyrrole nitrogen, creating a more rigid, chelated transition state. acs.org This increased conformational rigidity can enhance the transmission of stereochemical information from the chiral center to the site of reaction, leading to higher diastereomeric excesses. nih.govrsc.org The development of such stereoselective reactions is a significant area of research, as it allows for the direct synthesis of enantioenriched pyrrole derivatives. nih.govsemanticscholar.org

Chemical Modifications of the (S)-1-(1-Methoxypropan-2-yl) Side Chain

The chiral side chain of this compound is not merely a passive director of reactivity but can also be a site for further chemical transformations. These modifications can be used to introduce new functional groups or to alter the properties of the molecule while retaining the core pyrrole structure.

The primary functional group on the side chain is the methyl ether. Ethers are generally stable but can be cleaved under specific conditions, most commonly with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orglibretexts.org

Acid-catalyzed cleavage of the methyl ether in the (S)-1-(1-methoxypropan-2-yl) side chain would proceed via an SN2 mechanism. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) at the less sterically hindered methyl group. This would result in the formation of (S)-1-(1-hydroxypropan-2-yl)-1H-pyrrole and methyl halide. The resulting secondary alcohol provides a handle for a wide range of further functional group interconversions. For example, it can be oxidized to a ketone, esterified, or converted to other functional groups through substitution reactions, all while potentially preserving the stereocenter.

Another potential modification is the oxidation of the C-H bonds on the side chain. While the alkyl side chains of benzene rings can be oxidized to carboxylic acids under harsh conditions, similar reactions on N-alkylpyrroles are less common and may compete with oxidation of the electron-rich pyrrole ring itself. unizin.orglibretexts.orglibretexts.orgyoutube.com Selective oxidation of the side chain would require carefully chosen reagents and conditions to avoid degradation of the heterocyclic core.

Table 2: Potential Functional Group Interconversions on the Side Chain
Starting FunctionalityReagent(s)Product FunctionalityReaction Type
Methyl Ether (-OCH₃)HBr or HI (conc.)Alcohol (-OH)Ether Cleavage (SN2)
Alcohol (-OH)PCC or Swern OxidationKetone (C=O)Oxidation
Alcohol (-OH)Tosyl Chloride, then Nucleophile (e.g., CN⁻)Nitrile or other substituted groupSubstitution (via Tosylate)

The (S)-1-(1-methoxypropan-2-yl) group acts as a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. After guiding a stereoselective transformation on the pyrrole ring, this auxiliary can either be retained, modified, or removed.

Derivatization reactions on the side chain can be designed to maintain the existing chirality. For instance, the conversion of the methoxy group to a hydroxyl group via ether cleavage occurs at the methyl carbon and does not affect the stereocenter at C2 of the propyl chain. libretexts.org The resulting chiral amino alcohol fragment is a valuable synthon in asymmetric synthesis.

Furthermore, the existing stereocenter can be used to direct the formation of new stereocenters, a process known as chirality transfer. nih.gov For example, if the side chain alcohol (obtained after ether cleavage) is oxidized to a ketone, subsequent reduction with a hydride reagent could be diastereoselective, favoring one of the two possible alcohol diastereomers, although the influence of the remote pyrrole ring might be minimal without a chelating metal. Reactions that form a new bond at the carbon adjacent to the stereocenter are more likely to be influenced by the existing chirality. Such strategies are fundamental to asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules. nih.gov

Cycloaddition and Pericyclic Reactions Involving the Pyrrole Heterocycle

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu For the pyrrole system, the most significant of these are cycloaddition reactions, where the pyrrole ring can act as a 4π-electron component (a diene). msu.eduyoutube.com

The inherent aromaticity of the pyrrole ring generally makes it a reluctant participant in Diels-Alder [4+2] cycloaddition reactions, as the reaction disrupts the aromatic sextet. ucla.eduresearchgate.net Consequently, pyrroles are generally poor dienes. researchgate.net To overcome this, reactions often require high temperatures or the use of highly reactive dienophiles. ucla.edu The nature of the substituent on the pyrrole nitrogen significantly influences the facility of these reactions. Electron-withdrawing groups on the nitrogen can enhance the diene character of the pyrrole ring and improve reaction rates and yields. ucla.edu

Conversely, electron-donating N-alkyl groups, such as the (S)-1-methoxypropan-2-yl group, are expected to decrease the reactivity of the pyrrole ring in normal-electron-demand Diels-Alder reactions. However, intramolecular Diels-Alder (IMDA) reactions, where the dienophile is tethered to the pyrrole ring, can be more facile due to entropic advantages. ucla.edursc.org For instance, N-substituted pyrroles with tethered olefinic dienophiles can undergo IMDA reactions to form complex tricyclic azanorbornane frameworks upon heating. rsc.org

Below is a table summarizing representative Diels-Alder reactions involving N-substituted pyrroles.

Table 1: Examples of Diels-Alder Reactions with N-Substituted Pyrroles

Pyrrole Reactant Dienophile Conditions Product Yield (%) Reference
1-(Phenylsulfonyl)-1H-pyrrole Maleic anhydride Toluene, 110°C 3a,4,7,7a-Tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione derivative Moderate ucla.edu
1-Hydroxypyrrole N-Phenylmaleimide Room Temp 7-aza-7-oxabicyclo[2.2.1]hept-5-ene derivative 55-75% ucla.edu
N-Substituted 3,5-dihydro-1H-thieno[3,4-c]-pyrrole S,S-dioxides Intramolecular olefin Heat Tricyclic azanorbornane Good rsc.org
N-Ethoxycarbonylpyrrole α-Bromo ketone Heat 8-azabicyclo[3.2.1]octanone derivative Moderate

Transition Metal-Catalyzed Cross-Coupling Reactions at Pyrrole Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the pyrrole nucleus. The (S)-1-(1-methoxypropan-2-yl) group on the nitrogen atom primarily serves as a protecting group and can influence the regioselectivity of these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. mdpi.com For pyrroles, this is a reliable method for introducing aryl or vinyl substituents, typically at the 2- or 5-positions. mdpi.comnih.gov N-substitution is often crucial because unprotected N-H pyrroles can lead to side reactions like debromination. nih.gov The reaction of a brominated N-substituted pyrrole with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding aryl-substituted pyrrole. nih.gov The use of catalysts like Pd(dppf)Cl₂ has proven effective for coupling N-substituted bromoindazoles with pyrroleboronic acids. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling of N-Substituted Pyrroles

Pyrrole Substrate Coupling Partner Catalyst/Base Product Yield (%) Reference
Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Methyl 4-phenyl-1-(SEM)-1H-pyrrole-2-carboxylate 61% nih.gov
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ / K₂CO₃ 2-(1-Ethyl-1H-indazol-5-yl)-N-Boc-pyrrole High mdpi.com
2,3,4,5-Tetrabromo-1-methylpyrrole Arylboronic acid Pd catalyst Regioselective arylated pyrroles N/A researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be applied to pyrroles to introduce alkenyl substituents. Intramolecular Heck reactions have also been employed to synthesize fused polycyclic systems containing a pyrrole ring. nih.gov For example, 3-(N-Benzyl-2-pyrrolyl)acrylates can undergo intramolecular Heck reactions to yield pyrrolo[2,1-a]isoindoles. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org It is a valuable method for synthesizing alkynyl-substituted pyrroles. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org N-substituted (2-bromoallyl)amines can react with terminal alkynes via a Sonogashira coupling followed by a cyclization to produce 1,2,4-substituted pyrroles. organic-chemistry.org

Table 3: Example of Sonogashira Coupling for Pyrrole Synthesis

Substrate Coupling Partner Catalyst System Product Yield (%) Reference
N-(2-bromoallyl)butan-1-amine Phenylacetylene CuI / PdCl₂(PPh₃)₂ 1-Butyl-4-methyl-2-phenyl-1H-pyrrole 82% organic-chemistry.org
N-propargyl sulfonylhydrazones Aryl halides Pd(II) / Cu(I) Substituted pyrazoles (via cascade) Good nih.gov

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from the N-substituent.

Electronic Effects: The (S)-1-methoxypropan-2-yl group is an electron-donating alkyl group. This increases the electron density of the pyrrole ring compared to an unsubstituted pyrrole.

In cycloaddition reactions , this increased electron density deactivates the pyrrole ring towards normal-electron-demand Diels-Alder reactions, which typically require an electron-rich diene and an electron-poor dienophile. wikipedia.org The pyrrole already being electron-rich, the N-alkyl group further enhances this character, making it less reactive unless a very electron-deficient dienophile is used.

In electrophilic aromatic substitution (a common reaction type for pyrroles, though not a focus of the outline), this electron-donating group would activate the ring, particularly at the C2 and C5 positions.

In transition metal-catalyzed cross-couplings , the electronic effect is less direct but can influence the oxidative addition step at the palladium center. However, the primary role is often as a protecting group to prevent N-H related side reactions. nih.gov

Steric Effects: The (S)-1-methoxypropan-2-yl group possesses significant steric bulk due to the methyl group at the α-position to the nitrogen and the methoxypropyl chain.

This steric hindrance can influence the regioselectivity of reactions. For example, in functionalization reactions like lithiation followed by quenching with an electrophile, the bulky N-substituent can direct the incoming group to the less hindered C2 position.

In cross-coupling reactions , the steric bulk can affect the approach of the bulky palladium catalyst complex, potentially influencing reaction rates. Studies on the electropolymerization of N-substituted pyrroles have shown that even a small methyl group at the α-position can be sufficient to prevent polymerization due to steric hindrance, highlighting the significance of substitution close to the ring. biu.ac.il

The chirality of the (S)-enantiomer could be exploited in asymmetric synthesis , where the substituent could direct the stereochemical outcome of reactions on the pyrrole ring or on groups attached to it, though specific examples for this compound are not readily available.

Applications of S 1 1 Methoxypropan 2 Yl 1h Pyrrole in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a crucial chiral building block in the asymmetric synthesis of complex organic molecules. Chiral pyrroles, both simple and complex, are synthesized through strategies that involve either forming the pyrrolic ring from chiral starting materials or attaching a chiral group to a pre-formed pyrrole (B145914) ring. The title compound falls into the latter category, where the stereogenic center is located in the N-substituent. This configuration is instrumental in transferring chirality during synthetic transformations, enabling the construction of enantiomerically pure target molecules.

The synthesis of pyrroles with chiral substituents is a key area of research, as these compounds are precursors to a wide array of biologically active molecules and functional materials. The "(S)-1-(1-Methoxypropan-2-yl)" group provides a defined stereochemical environment that can influence the approach of reagents, thereby directing the stereochemical outcome of reactions at the pyrrole ring or at other sites within a molecule.

Table 1: Examples of Complex Molecules Synthesized Using Chiral Pyrrole Building Blocks

Target Molecule ClassSynthetic StrategyRole of Chiral Pyrrole
AlkaloidsDiastereoselective cyclizationIntroduction of key stereocenters
MacrocyclesAsymmetric macrocyclizationControl of overall molecular conformation
Pharmaceutical IntermediatesEnantioselective functionalizationEstablishment of desired enantiomeric form

Design and Development of Chiral Ligands and Organocatalysts

The pyrrole scaffold is a prominent feature in the design of chiral ligands and organocatalysts due to its electronic properties and rigid structure. The introduction of a chiral substituent on the nitrogen atom, as seen in this compound, is a common strategy for creating effective chiral environments for asymmetric catalysis. These N-arylpyrrole skeletons are valuable structural motifs in the development of new catalytic systems.

The utility of such compounds is highlighted by their transformation into chiral phosphine (B1218219) ligands and chiral thioureas, which have shown excellent performance in various asymmetric catalytic reactions. The "(S)-1-(1-Methoxypropan-2-yl)" group can sterically and electronically influence the coordination of metal centers or the activation of substrates in organocatalytic transformations, leading to high levels of enantioselectivity.

Precursor for Optically Active Poly(pyrrole) Derivatives in Materials Science

This compound serves as a monomer for the synthesis of optically active poly(pyrrole) derivatives. These chiral conducting polymers are of significant interest for their potential applications in electronics, electrochromic devices, and functional membranes. The chirality introduced by the monomer's side chain can be transferred to the polymer backbone, resulting in materials with unique chiroptical properties.

Stereoselective Polymerization Mechanisms and Control

The electropolymerization of chiral pyrrole derivatives is a common method to produce optically active polymer films. The stereochemistry of the polymerization can be influenced by several factors, including the chirality of the monomer, the presence of chiral dopants in the electrolyte, and the polymerization conditions. For instance, the use of a chiral dopant anion like (S)-(+)-camphor-10-sulfonic acid can lead to a preference for the incorporation of one enantiomer of a chiral monomer over the other, a phenomenon known as stereoselective polymerization.

The mechanism often involves the formation of radical cations from the monomer, which then couple to form dimers and eventually longer polymer chains. The chiral side chain of this compound can influence the orientation of the coupling monomers, leading to a polymer with a preferred helical conformation.

Influence of the Chiral Side Chain on Macromolecular Architecture

The chiral N-substituent plays a critical role in dictating the final three-dimensional structure of the poly(pyrrole) chain. The "(S)-1-(1-Methoxypropan-2-yl)" group can induce a helical structure in the polymer backbone, leading to materials with significant optical activity. This induced chirality is a result of the transfer of stereochemical information from the chiral side chain to the main polymer chain.

The nature of the N-substituent also affects the physical properties of the resulting polymer, such as solubility, mechanical strength, and conductivity. For example, the presence of the methoxy group can enhance the solubility of the polymer in organic solvents, facilitating its processing and characterization.

Table 2: Properties of Optically Active Poly(pyrrole)s

PropertyInfluence of Chiral Side Chain
Optical ActivityInduction of helical conformation in the polymer backbone
ConductivityCan be modulated by the nature of the side chain and dopant
MorphologyAffects the packing and ordering of polymer chains
SolubilityCan be improved by appropriate functional groups on the side chain

Utilization as a Chiral Auxiliary or Scaffold in Asymmetric Transformations

In addition to being a building block, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed. The pyrrole unit can be functionalized to attach to a prochiral substrate, and the "(S)-1-(1-Methoxypropan-2-yl)" group then directs the stereoselective transformation.

The pyrrole ring itself can also act as a scaffold for the assembly of more complex chiral structures. By functionalizing the pyrrole at various positions, it is possible to create a rigid framework that holds reactive groups in a specific spatial arrangement, facilitating intramolecular reactions with high stereocontrol. The use of pyrroles with N-tethered Michael acceptors in intramolecular conjugate additions is an example of this approach, where the stereoselectivity can be influenced by chiral auxiliaries or catalysts.

Q & A

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin binding pockets) .
  • QSAR Models : Train datasets on pyrrole derivatives with known IC50 values to predict antiproliferative activity .
  • ADMET Prediction : Employ SwissADME or ADMETlab to estimate metabolic stability, focusing on methoxy group oxidation risks .

How does the stereochemistry of this compound influence its pharmacological profile?

Advanced Research Question
The (S)-enantiomer may exhibit enhanced target binding due to spatial compatibility with chiral enzyme pockets. For example, antitubercular diarylpyrroles show enantiomer-specific inhibition of Mycobacterium tuberculosis enoyl-ACP reductase . To validate:

  • Compare (S) and (R) enantiomers in enzyme inhibition assays (e.g., Ki values).
  • Perform X-ray crystallography of ligand-protein complexes to map stereochemical interactions .

What strategies mitigate toxicity risks during in vivo studies of this compound?

Advanced Research Question

  • Conduct AMES tests and hERG channel assays to assess genotoxicity and cardiotoxicity .
  • Use prodrug approaches (e.g., esterification of the methoxy group) to reduce acute toxicity .
  • Monitor metabolite formation via LC-MS/MS in liver microsomes to identify reactive intermediates .

How are structure-activity relationships (SARs) analyzed for pyrrole derivatives like this compound?

Basic Research Question
SAR studies involve systematic substitution of functional groups:

  • Vary the methoxypropan-2-yl chain length to assess hydrophobicity effects on membrane permeability .
  • Introduce electron-withdrawing groups (e.g., -NO2) to pyrrole rings and measure changes in bioactivity .
  • Use Free-Wilson analysis or Hansch plots to correlate substituent properties (e.g., logP) with activity .

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